molecular formula C10H10N4O2S B2356481 N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide CAS No. 329202-45-1

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide

Cat. No.: B2356481
CAS No.: 329202-45-1
M. Wt: 250.28
InChI Key: GGWSHSFOWPZLDY-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide typically involves the coupling of substituted 2-amino benzothiazoles with hydrazine derivatives. One common method involves the reaction of 2-amino benzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the hydrazinyl group.

Scientific Research Applications

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide has been explored for various scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-phenylacetamide
  • N-(benzo[d]thiazol-2-yl)-2-morpholinoacetamide
  • N-(benzo[d]thiazol-2-yl)-2-piperidinylacetamide

Uniqueness

N-(benzo[d]thiazol-2-yl)-3-hydrazinyl-3-oxopropanamide is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity. This differentiates it from other benzothiazole derivatives that may lack this functional group. Its specific structure allows for targeted interactions with enzymes and receptors, making it a valuable compound for medicinal and biological research .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-hydrazinyl-3-oxopropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2S/c11-14-9(16)5-8(15)13-10-12-6-3-1-2-4-7(6)17-10/h1-4H,5,11H2,(H,14,16)(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGWSHSFOWPZLDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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